Retinoic Acid Receptor Antagonism vs. ENPP1 Inhibitory Phthalazinones
In a direct head‑to‑head panel, the title compound displayed negligible antagonism at retinoic acid receptor beta (IC₅₀ > 3,000 nM), whereas the leading phthalazinone ENPP1 inhibitor 29f demonstrated an IC₅₀ of 68 nM against ENPP1, indicating that the cyclopropanesulfonamide‑bearing molecule is not a promiscuous nuclear receptor antagonist and would be a poor surrogate for 29f in ENPP1‑focused campaigns [1] [2].
| Evidence Dimension | Receptor antagonism potency (IC₅₀) |
|---|---|
| Target Compound Data | Retinoic acid receptor beta IC₅₀ > 3,000 nM |
| Comparator Or Baseline | Compound 29f (ENPP1 inhibitor): ENPP1 IC₅₀ = 68 nM |
| Quantified Difference | Target compound shows >44‑fold lower potency at retinoic acid receptor vs. 29f at its primary target |
| Conditions | BindingDB assay: antagonism of ATRA‑induced transactivation in CHO cells (target); ENPP1 cGAMP hydrolysis fluorescence assay (comparator) |
Why This Matters
This confirms the compound’s inability to engage a common off‑target, guiding researchers to avoid it for nuclear receptor modulation and to select ENPP1‑optimized phthalazinones (e.g., 29f) when ENPP1 inhibition is required.
- [1] BindingDB. Entry ID 50010867: Antagonist activity at human retinoic acid receptor beta. Accessed 2026. https://bindingdb.org/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&entryid=50010867. View Source
- [2] Cho Y, Kang M, Ji SH, et al. J Med Chem. 2023;66(22):15141-15170. View Source
